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Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
challenges encountered during experiments aimed at improving the bioavailability of FT895, a
potent and selective HDAC11 inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What is FT895 and why is improving its bioavailability important?

Al: FT895 is a potent and selective inhibitor of histone deacetylase 11 (HDAC11) with an IC50
of 3 nM.[1][2][3] It has shown potential as a therapeutic agent in oncology and inflammation
research.[2][4] However, a significant challenge with FT895 is its lack of oral bioavailability,
which limits its clinical development for oral administration.[5] Improving its oral bioavailability is
crucial for developing it as a more convenient and patient-compliant therapeutic.

Q2: What are the known pharmacokinetic properties of FT8957?

A2: Pharmacokinetic studies in male Balb/c nude mice have shown that FT895 has a moderate
clearance and a high volume of distribution.[4] When administered intravenously (i.v.) at 1
mg/kg, it has a half-life (t1/2) of 9.4 hours.[6] Following intraperitoneal (i.p.) dosing at 5 mg/kg, it
exhibits a similar half-life of 10.2 hours and a bioavailability of 81%.[6] This suggests that while
it can be absorbed systemically, oral administration presents a significant barrier.

Q3: What are the primary reasons a compound like FT895 might have poor oral bioavailability?
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A3: The primary reasons for poor oral bioavailability of a drug candidate can be categorized as
follows:

Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids
to be absorbed.

» Low Permeability: The drug may not be able to effectively cross the intestinal membrane to
enter the bloodstream.

o First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver
before it reaches systemic circulation.

» Efflux by Transporters: The drug may be actively transported back into the intestinal lumen
by efflux pumps like P-glycoprotein.

Q4: What are some initial strategies to consider for improving the oral bioavailability of FT8957?

A4: Based on established pharmaceutical formulation strategies, several approaches can be
explored to enhance the oral bioavailability of poorly soluble drugs like FT895.[7][8] These
include:

o Particle Size Reduction: Techniques like micronization and nanosizing increase the surface
area of the drug, which can enhance dissolution rate.[9][10]

e Amorphous Solid Dispersions: Dispersing FT895 in a hydrophilic carrier can maintain it in a
more soluble, amorphous state.[7][10]

 Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug
Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic transport,
potentially bypassing first-pass metabolism.[7][11][12]

o Complexation: Using agents like cyclodextrins can form inclusion complexes with FT895,
enhancing its solubility.[13]

e Prodrug Approach: Modifying the chemical structure of FT895 to create a more soluble or
permeable prodrug that converts to the active form in the body.[10]
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Issue Encountered

Potential Cause

Troubleshooting Steps

Low in vitro dissolution of
FT895 formulation.

Poor solubility of FT895 in the

dissolution medium.

- Attempt particle size
reduction
(micronization/nanosuspension
).- Develop an amorphous
solid dispersion with a
hydrophilic polymer.-
Formulate FT895 in a lipid-
based system (e.g., SEDDS).-
Evaluate the effect of different
pH values on dissolution if

FT895 has ionizable groups.

High variability in in vivo

pharmacokinetic data.

Inconsistent drug release from

the formulation or food effects.

- Optimize the formulation to
ensure consistent drug
release.- Standardize the
feeding schedule of
experimental animals.-
Consider a formulation that
minimizes food effects, such

as a lipid-based system.

Low oral bioavailability despite

good in vitro dissolution.

Poor membrane permeability
or significant first-pass

metabolism.

- Investigate the permeability
of FT895 using in vitro models
like Caco-2 cell monolayers.- If
permeability is low, consider
incorporating permeation
enhancers into the
formulation.- If first-pass
metabolism is suspected,
explore formulations that
promote lymphatic uptake
(e.g., LBDDS) to bypass the
liver.[14]

Precipitation of FT895 in the
gastrointestinal tract upon

dilution.

The formulation is unable to
maintain FT895 in a solubilized
state in the Gl fluids.

- For lipid-based systems,
optimize the surfactant and co-

surfactant concentrations to
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ensure the formation of a
stable microemulsion upon
dilution.- For solid dispersions,
select a polymer that can
maintain supersaturation of the

drug in solution.

Data Presentation

Table 1: Summary of Known Pharmacokinetic Parameters of FT895 in Mice

Intravenous (i.v.) Intraperitoneal (i.p.)
Parameter .. . .. .
Administration (1 mg/kg) Administration (5 mg/kg)
Half-life (t1/2) 9.4 hours[6] 10.2 hours[6]
Bioavailability N/A 81%]6]
Clearance Moderate (42 mL/min/kg)[6] Not Reported
Volume of Distribution High[6] Not Reported

Table 2: Reported Solubility of FT895 in Various Solvents and Formulations

Solvent/Formulation Solubility
DMSO ~125 mg/mL (~354.8 mM)[1][15]
10% DMSO + 90% Corn QOil > 5 mg/mL (14.19 mM)[3][15]

10% DMSO + 40% PEG300 + 5% Tween-80 +

> 2.08 mg/mL (5.90 mM)[1][3][15
45% Saline g/mL ( )AIB][15]

10% DMSO + 90% (20% SBE-B-CD in Saline) = 2.08 mg/mL (5.90 mM)[1][3][15]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of FT895 using Spray Drying
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e Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

¢ Solvent System: Identify a common solvent system in which both FT895 and the selected
polymer are soluble (e.g., methanol, ethanol, or a mixture).

e Preparation of Spray Solution:

o Dissolve FT895 and the polymer in the chosen solvent at a specific drug-to-polymer ratio
(e.q., 1:1, 1:2, 1:4 wiw).

o Stir the solution until both components are completely dissolved.
e Spray Drying Process:

o Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to
optimal conditions for the solvent system and polymer.

o Spray the solution into the drying chamber.
o Collect the resulting solid dispersion powder.
e Characterization:

o Analyze the solid-state properties of the powder using techniques like Differential
Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the
amorphous nature of FT895.

o Evaluate the in vitro dissolution of the solid dispersion in a relevant buffer (e.g., simulated
gastric fluid, simulated intestinal fluid).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for FT895
» Excipient Screening:

o Determine the solubility of FT895 in various oils (e.g., Capryol™ 90, Labrafil® M 1944
CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®
HP, PEG 400).
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e Ternary Phase Diagram Construction:

o Based on solubility data, select an oil, surfactant, and co-surfactant.

o Construct a ternary phase diagram to identify the self-emulsifying region.
o SEDDS Formulation:

o Prepare different ratios of the selected oil, surfactant, and co-surfactant within the self-
emulsifying region.

o Dissolve FT895 in the optimized excipient mixture with gentle heating and stirring.
o Characterization:

o Assess the self-emulsification performance by adding the SEDDS formulation to water and
observing the formation of a microemulsion.

o Measure the droplet size and zeta potential of the resulting microemulsion.

o Evaluate the in vitro dissolution and drug release from the SEDDS formulation.

Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b2679868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Problem Identification

FT895 has Poor Oral
Bioavailability
Formulation Strdtegies
v ¥ v
Particle Size Reduction Amorphous Solid Lipid-Based Delivery
(Micronization/Nanosuspension) Dispersion (e.g., SEDDS)

In Vitro Evaluation

Pr| Dissolution Testing |<®

!

Permeability Assay
(e.g., Caco-2)

In ViV%Studies

Pharmacokinetic Study
in Animal Model

Desired

Improved Oral
Bioavailability Profile

Click to download full resolution via product page

Caption: Experimental workflow for improving the oral bioavailability of FT895.
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Caption: Simplified signaling pathway showing the effect of FT895 on the Hippo pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem
[invivochem.com]

2. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
3. medchemexpress.com [medchemexpress.com]
4. immune-system-research.com [immune-system-research.com]

5. JCI - HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte
catecholamine resistance [jci.org]

6. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders
[frontiersin.org]

7. upm-inc.com [upm-inc.com]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

10. hilarispublisher.com [hilarispublisher.com]
11. scispace.com [scispace.com]

12. researchgate.net [researchgate.net]

13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement
of Poorly Soluble Drugs - PMC [pmc.ncbi.nim.nih.gov]

14. Novel formulation strategies for improving oral bioavailability of drugs with poor
membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nim.nih.gov]

15. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Technical Support Center: Improving the Bioavailability
of FT895]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2679868#improving-the-bioavailability-of-ft895]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b2679868?utm_src=pdf-custom-synthesis
http://www.invivochem.com/ft895.html
http://www.invivochem.com/ft895.html
http://www.probechem.com/products_FT895.aspx
https://www.medchemexpress.com/FT895.html
https://www.immune-system-research.com/2019/05/09/ft895-is-a-potent-and-selective-hdac11-inhibitor/
https://www.jci.org/articles/view/168192
https://www.jci.org/articles/view/168192
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.989305/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.989305/full
https://www.upm-inc.com/innovative-approaches-in-pharmaceutical-formulation-for-improving-drug-bioavailability
https://www.researchgate.net/publication/287400601_Strategies_for_enhancing_oral_bioavailability_of_poorly_soluble_drugs
https://www.mdpi.com/2227-9059/10/9/2055
https://www.hilarispublisher.com/open-access/formulation-strategies-for-optimal-bioavailability-in-drug-delivery-systems.pdf
https://scispace.com/pdf/formulation-strategies-to-improve-the-bioavailability-of-2bplkm215z.pdf
https://www.researchgate.net/publication/349501644_Formulation_strategies_to_improve_the_bioavailability_of_poorly_absorbed_drugs
https://pmc.ncbi.nlm.nih.gov/articles/PMC10221903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10221903/
https://pubmed.ncbi.nlm.nih.gov/8254497/
https://pubmed.ncbi.nlm.nih.gov/8254497/
https://file.medchemexpress.com/batch_PDF/HY-112285/FT895-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b2679868#improving-the-bioavailability-of-ft895
https://www.benchchem.com/product/b2679868#improving-the-bioavailability-of-ft895
https://www.benchchem.com/product/b2679868#improving-the-bioavailability-of-ft895
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2679868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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